molecular formula C8H15NO5S B1529439 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid CAS No. 1338965-39-1

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid

Cat. No. B1529439
M. Wt: 237.28 g/mol
InChI Key: KNSDKXXTTGALNV-UHFFFAOYSA-N
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Description

“2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 1338965-39-1 . It has a molecular weight of 237.28 . The IUPAC name for this compound is { [1- (methylsulfonyl)-4-piperidinyl]oxy}acetic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid” is 1S/C8H15NO5S/c1-15(12,13)9-4-2-7(3-5-9)14-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 237.28 .

Scientific Research Applications

Acetic Acid Production from Methane

Research has highlighted a method for producing acetic acid directly from methane using catalytic, oxidative condensation. This process involves methane C-H activation to generate specific palladium species, followed by oxidative carbonylation, presenting a direct pathway to acetic acid at relatively low temperatures (180°C) in a sulfuric acid medium. This approach suggests a more efficient alternative to traditional multistep synthesis processes, with carbon isotopic labeling studies confirming the origin of acetic acid carbons from methane (Periana et al., 2003).

Methanesulfonyl Fluoride Reactivity

Another study explores the reactivity of methanesulfonyl fluoride as an oxydiaphoric inhibitor of acetylcholinesterase, showing how substituted ammonium ions can significantly influence the rate of enzyme inhibition. This research demonstrates the nuanced biochemical interactions involving methanesulfonyl compounds, providing insights into their potential applications in biochemistry and pharmacology (Kitz & Wilson, 1963).

Efficiency in Organic Synthesis

The utility of methanesulfonic acid as a substitute for traditional reagents in organic synthesis has been exemplified through its application in the reductive ring-opening of O-benzylidene acetals. This process showcases the acid's effectiveness and convenience in facilitating reactions under normal regioselectivity, resulting in significant products for further chemical synthesis (Zinin et al., 2007).

Environmental and Biotechnological Insights

Microbial Metabolism of Methanesulfonic Acid

A study delves into the microbial utilization of methanesulfonic acid, a stable and significant intermediate in sulfur biogeochemical cycling. This research highlights the specific aerobic bacteria that can metabolize methanesulfonate as a sulfur source, offering perspectives on environmental sulfur cycling and potential biotechnological applications (Kelly & Murrell, 1999).

Safety And Hazards

The safety information for “2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-15(12,13)9-4-2-7(3-5-9)14-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSDKXXTTGALNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid

CAS RN

1338965-39-1
Record name 2-[(1-methanesulfonylpiperidin-4-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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